![molecular formula C12H17BrO B14774622 1-Bromo-4-tert-butyl-2-ethoxybenzene](/img/structure/B14774622.png)
1-Bromo-4-tert-butyl-2-ethoxybenzene
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Overview
Description
1-Bromo-4-tert-butyl-2-ethoxybenzene is an organic compound with the molecular formula C12H17BrO It is a brominated aromatic compound, characterized by the presence of a bromine atom, a tert-butyl group, and an ethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-4-tert-butyl-2-ethoxybenzene typically involves the bromination of 4-tert-butyl-2-ethoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the benzene ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-4-tert-butyl-2-ethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the tert-butyl and ethoxy groups retained on the benzene ring.
Scientific Research Applications
1-Bromo-4-tert-butyl-2-ethoxybenzene has several applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Its derivatives may have potential medicinal properties, making it a valuable compound in medicinal chemistry research.
Mechanism of Action
The mechanism of action of 1-Bromo-4-tert-butyl-2-ethoxybenzene depends on its specific application and the context in which it is usedThe bromine atom, tert-butyl group, and ethoxy group can influence the compound’s reactivity and binding affinity to these targets, thereby modulating its biological or chemical effects .
Comparison with Similar Compounds
1-Bromo-4-tert-butyl-2-ethoxybenzene can be compared with other similar compounds, such as:
1-Bromo-4-tert-butylbenzene: This compound lacks the ethoxy group, which can significantly alter its chemical properties and reactivity.
2-Bromo-4-tert-butyl-1-ethoxybenzene: This is a positional isomer with the bromine atom and ethoxy group attached at different positions on the benzene ring.
1-Bromo-2-tert-butyl-4-ethoxybenzene: Another isomer with different substitution patterns, affecting its chemical behavior and applications.
Properties
Molecular Formula |
C12H17BrO |
---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
1-bromo-4-tert-butyl-2-ethoxybenzene |
InChI |
InChI=1S/C12H17BrO/c1-5-14-11-8-9(12(2,3)4)6-7-10(11)13/h6-8H,5H2,1-4H3 |
InChI Key |
SKCDAEVPOFYJNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)Br |
Origin of Product |
United States |
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